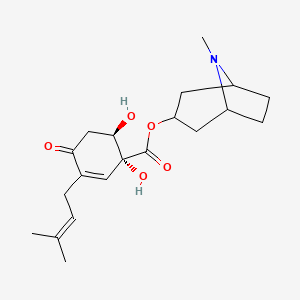
Consiculine
Overview
Description
Consiculine is a compound derived from the plant species Consiculus, which is native to South America. It is a naturally occurring alkaloid that has been studied extensively in recent years for its potential medicinal properties. This compound has been found to have a wide range of effects on the body, including anti-inflammatory, anti-oxidative, and anti-cancer properties. This compound has been studied in both in vitro and in vivo models, and has been found to have potential as a therapeutic agent for a variety of diseases.
Scientific Research Applications
Tropane Alkaloids and Consiculine
Research has identified unique tropane alkaloids, including this compound, in Convolvulus species. These alkaloids are characterized by their distinct acyl residues formed by consiculic acid and its derivatives. This discovery broadens the scope of naturally occurring chemical compounds for potential therapeutic and pharmacological studies (Jenett-Siems et al., 1998).
Extracellular Vesicles in Biomedical Research
While not directly related to this compound, recent advancements in the study of urinary extracellular vesicles (uEVs) highlight the potential of natural compounds in biomedical research. These vesicles are instrumental in reflecting molecular processes and physiological conditions, providing insights for developing innovative diagnostic and therapeutic methods (Erdbrügger et al., 2021).
Production and Use of Inulin
Another tangent to this compound research is the exploration of inulin, a natural compound with therapeutic properties. The study discusses the legal mechanisms and technological methods for producing inulin, emphasizing its role in functional food production and medical applications (Botsyurko et al., 2022).
Polygenic Risk Score Software
In the broader context of genetic research, software like PRSice-2 facilitates large-scale data analyses, including the assessment of genetic predispositions potentially influenced by compounds like this compound. Such tools are crucial for advancing personalized medicine and understanding the genetic implications of various substances (Choi & O’Reilly, 2019).
Botulinum Neurotoxins and Therapeutic Proteins
Research on Botulinum neurotoxins (BoNTs) provides insights into the therapeutic applications of potent biological compounds. BoNTs, like this compound, are an example of substances used for various medical purposes due to their specific physiological effects (Chen, 2012).
Clinical Research in Blood Glucose Monitoring
The field of clinical research, including studies on blood glucose monitoring, parallels the potential clinical applications of this compound. Understanding how biological compounds affect physiological parameters is essential for developing effective treatments (Klonoff et al., 2008).
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1R,6R)-1,6-dihydroxy-3-(3-methylbut-2-enyl)-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-12(2)4-5-13-11-20(25,18(23)10-17(13)22)19(24)26-16-8-14-6-7-15(9-16)21(14)3/h4,11,14-16,18,23,25H,5-10H2,1-3H3/t14?,15?,16?,18-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZLEIVXMIJPPH-JETMDNNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(C(CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C[C@@]([C@@H](CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


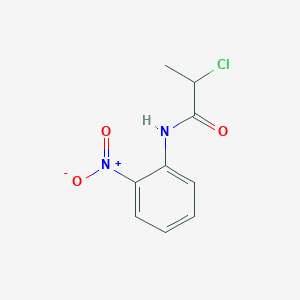



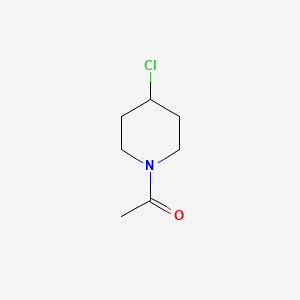

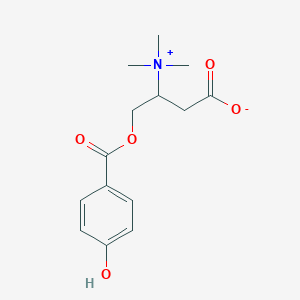

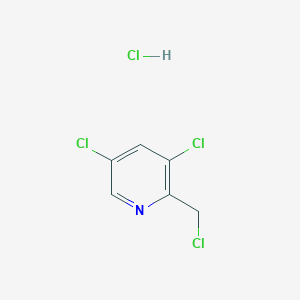



![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

